(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone

cannabinoid receptor binding CB1 affinity radioligand displacement

(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, commonly designated EAM-2201 or 5-fluoro-JWH-210, is a synthetic cannabinoid belonging to the naphthoylindole structural class. This compound acts as a potent, full agonist at both the central cannabinoid CB1 receptor and the peripheral CB2 receptor.

Molecular Formula C26H26FNO
Molecular Weight 387.5 g/mol
CAS No. 1364933-60-7
Cat. No. B566171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone
CAS1364933-60-7
SynonymsEAM-2201
Molecular FormulaC26H26FNO
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3
InChIKeyNSCXPXDWLZORPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A neat solid

EAM-2201 (CAS 1364933-60-7): A 5-Fluoropentyl Synthetic Cannabinoid with Quantifiably Enhanced CB1 Binding Affinity Over Its Closest Analogs


(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone, commonly designated EAM-2201 or 5-fluoro-JWH-210, is a synthetic cannabinoid belonging to the naphthoylindole structural class [1]. This compound acts as a potent, full agonist at both the central cannabinoid CB1 receptor and the peripheral CB2 receptor [1]. Within the broader series of naphthoylindole synthetic cannabinoids, EAM-2201 is structurally distinguished by the simultaneous presence of a 4-ethyl substituent on its naphthalene ring system and a 5-fluoropentyl chain on the indole nitrogen, representing a hybrid of structural features found in JWH-210 and AM-2201 [1]. Its first reported identification occurred in Japan in 2012 as a component of illicit synthetic cannabis products, and it has since become a subject of forensic toxicology, pharmacological characterization, and drug metabolism research [2].

Why Generic Substitution Fails: EAM-2201 Exhibits Quantitatively Divergent CB1 Affinity, in vivo Potency, and CYP Inhibition Compared to JWH-210, MAM-2201, and AM-2201


Although EAM-2201, JWH-210, MAM-2201, and AM-2201 all belong to the naphthoylindole family and act as cannabinoid receptor agonists, they cannot be treated as interchangeable for research or forensic applications because their pharmacological and metabolic profiles diverge in measurable, functionally significant ways [1]. In a direct head-to-head comparative study, EAM-2201 exhibited a CB1 receptor binding affinity (Ki = 0.41 nM) that was 3.5-fold higher than JWH-210 (Ki = 1.43 nM) and 4.5-fold higher than MAM-2201 (Ki = 1.86 nM), directly translating into a 10-fold lower in vivo ED50 in a THC drug discrimination assay (0.04 vs. 0.33 vs. 0.11 μmol/kg, respectively) [1]. Moreover, EAM-2201 displays time-dependent inhibition of CYP2C8 with a Ki of 0.54 μM, which is approximately 4-fold more potent than the mechanism-based inhibition reported for AM-2201 (Ki = 2.1 μM), indicating that even structurally similar fluorinated analogs possess distinct drug–drug interaction risk profiles that are relevant for polypharmacy studies [2][3]. These quantitative differences mean that substituting one naphthoylindole for another without experimental verification can lead to erroneous conclusions about potency, efficacy, and metabolic interaction liability.

Quantitative Differentiator Evidence for EAM-2201 (CAS 1364933-60-7) vs. JWH-210, MAM-2201, and AM-2201


EAM-2201 Binds to CB1 Receptors with 3.5-Fold Higher Affinity (Lower Ki) Than Its Non-Fluorinated Parent JWH-210 in a Direct Head-to-Head Receptor Displacement Assay

In a direct head-to-head comparison within the same study, EAM-2201 displaced [3H]CP55,940 from human CB1 receptors with a Ki of 0.41 ± 0.04 nM, while the non-fluorinated analogue JWH-210 exhibited a Ki of 1.43 ± 0.39 nM under identical assay conditions [1]. The 4′-methyl analogue MAM-2201 showed an even weaker Ki of 1.86 ± 0.29 nM, and the unsubstituted naphthalene analogue AM-2201 has a reported CB1 Ki of 1.0 nM in separate studies [1]. This places EAM-2201 as the highest-affinity CB1 ligand among the four closely related naphthoylindoles.

cannabinoid receptor binding CB1 affinity radioligand displacement synthetic cannabinoid pharmacology

EAM-2201 Is 2.5-Fold More Potent at CB2 Receptors Than JWH-210, with a Ki of 0.38 nM vs. 0.94 nM in the Same Experimental System

EAM-2201 exhibited a CB2 receptor Ki of 0.38 ± 0.05 nM in the Marusich et al. (2018) study, compared to JWH-210 with a CB2 Ki of 0.94 ± 0.19 nM, representing a 2.5-fold enhancement in affinity [1]. MAM-2201 displayed an intermediate CB2 Ki of 0.59 ± 0.12 nM. The CB1/CB2 selectivity ratio for EAM-2201 is approximately 1.08 (nearly non-selective), while JWH-210 shows a ratio of 1.52 (slight CB2 preference), and MAM-2201 shows a ratio of 3.15 (more pronounced CB2 preference). In contrast, AM-2201 has a vendor-reported CB2 Ki of 2.6 nM, making it approximately 6.8-fold weaker than EAM-2201 at this receptor subtype .

CB2 receptor binding cannabinoid receptor subtype affinity peripheral cannabinoid receptor naphthoylindole selectivity

EAM-2201 Demonstrates an in vivo ED50 of 0.04 μmol/kg in THC Drug Discrimination, 8.3-Fold Lower Than JWH-210 and 2.8-Fold Lower Than MAM-2201

In a mouse THC drug discrimination paradigm, EAM-2201 fully substituted for Δ9-THC with an ED50 of 0.04 μmol/kg (95% CI: 0.04–0.05), the lowest ED50 among all eight synthetic cannabinoids tested in the Marusich et al. (2018) study [1]. For comparison, JWH-210 had an ED50 of 0.33 μmol/kg (8.3-fold higher), and MAM-2201 had an ED50 of 0.11 μmol/kg (2.8-fold higher). CP55,940, a widely used reference cannabinoid agonist, exhibited an ED50 of 0.07 μmol/kg, indicating EAM-2201 is 1.75-fold more potent than this reference compound in vivo. The rank order of in vivo potency (EAM-2201 > CP55,940 > MAM-2201 > AM-1220 > AM-2233 > JWH-210 > AM-2232 > JWH-251 > AM-679) correlated significantly with CB1 receptor binding affinity (r² reported as significant) [1].

drug discrimination in vivo potency THC discrimination abuse liability assessment behavioral pharmacology

EAM-2201 Exhibits Time-Dependent CYP2C8 Inhibition with a Ki of 0.54 μM, Approximately 4-Fold More Potent Than AM-2201-Mediated CYP2C8 Inhibition (Ki = 2.1 μM)

EAM-2201 demonstrated time-dependent inhibition of CYP2C8-catalyzed amodiaquine N-deethylation in pooled human liver microsomes, with a Ki of 0.54 μM (kinact = 0.0633 min⁻¹) [1]. In a separate study using the same experimental system, AM-2201 showed mechanism-based inhibition of the same CYP2C8 probe reaction with a Ki of 2.1 μM [2], indicating that EAM-2201 is approximately 4-fold more potent as a CYP2C8 inhibitor. Additionally, EAM-2201 exhibited time-dependent inhibition of CYP2C9 (Ki = 3.0 μM, kinact = 0.0462 min⁻¹), CYP2C19 (Ki = 3.8 μM, kinact = 0.0264 min⁻¹), and CYP3A4 (Ki = 4.1 μM, kinact = 0.0250 min⁻¹), and competitively inhibited UGT1A3 with a Ki of 2.4 μM [1]. At concentrations up to 50 μM, EAM-2201 negligibly inhibited CYP1A2, 2A6, 2B6, 2D6, UGT1A1, 1A4, 1A6, 1A9, and 2B7, a pattern partially shared with AM-2201, which also spared these isoforms [1][2].

CYP2C8 inhibition drug–drug interaction time-dependent inhibition human liver microsomes metabolic enzyme inhibition

EAM-2201 Generates 37 Phase I Metabolites in Human Liver Microsomes, Providing a Distinctive and Information-Rich Metabolic Signature for Forensic and Toxicological Method Development

Incubation of EAM-2201 with pooled human liver microsomes in the presence of NADPH resulted in the formation of 37 distinct phase I metabolites, identified and characterized via liquid chromatography–high resolution mass spectrometry (LC-HRMS) [1]. The major metabolic pathways included hydroxylation (9 mono-hydroxy and 5 di-hydroxy metabolites), oxidative defluorination (yielding M16 and its hydroxylated derivatives M17–M21), N-dealkylation (M22 and its hydroxylated derivatives M23–M25), carboxylation to the N-pentanoic acid (M26), and dehydrogenation (M28) with further hydroxylation (M29–M36). Multiple CYP isoforms contributed to this metabolism, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2J2, 3A4, and 3A5 [1]. While JWH-210, MAM-2201, and AM-2201 also undergo extensive hepatic metabolism, the specific metabolite pattern of EAM-2201—particularly the combination of 4-ethylnaphthalene-retaining and defluorinated species—provides a unique forensic fingerprint that can be leveraged for method validation and authentic sample confirmation [1][2].

in vitro metabolism metabolite identification LC-HRMS human liver microsomes forensic toxicology

EAM-2201 Exhibits Enhanced Functional Efficacy (Emax = 270.3% at CB1) Compared to JWH-210 (Emax = 287.4%) but with 2.5-Fold Higher Functional Potency (EC50 = 46.8 vs. 116.1 nM) in [35S]GTPγS Assays

In the [35S]GTPγS functional activation assay using human CB1 receptor-transfected cell membranes, EAM-2201 stimulated GTPγS binding with an EC50 of 46.8 ± 5.0 nM and an Emax of 270.3 ± 5.1% relative to basal stimulation [1]. JWH-210 exhibited an EC50 of 116.1 ± 8.2 nM and an Emax of 287.4 ± 8.6% in the same assay, indicating that while EAM-2201 achieves a slightly lower maximal efficacy (94% of JWH-210's Emax), it does so at a 2.5-fold lower concentration [1]. MAM-2201 showed the highest efficacy (Emax = 310.2 ± 20.9%) with an intermediate EC50 of 36.1 ± 4.7 nM. Notably, all three compounds (EAM-2201, JWH-210, MAM-2201) exhibited enhanced efficacy compared to the reference agonist CP55,940 (Emax = 163.3 ± 8.0%) [1]. This indicates that the 4-ethyl substitution on the naphthalene ring (EAM-2201 and JWH-210) yields high-efficacy agonists, while the 5-fluoropentyl chain (EAM-2201 and MAM-2201) contributes to enhanced functional potency.

functional activity GTPγS binding CB1 receptor activation agonism efficacy signal transduction

Evidence-Based Research and Industrial Application Scenarios for EAM-2201 (CAS 1364933-60-7)


High-Sensitivity CB1 Receptor Binding and occupancy Studies Requiring Maximal Affinity and Minimal Baseline Interference

Researchers conducting competitive binding assays or receptor occupancy studies at the CB1 receptor should select EAM-2201 when experimental protocols demand the highest-affinity naphthoylindole ligand available. As demonstrated in Section 3, EAM-2201 has a CB1 Ki of 0.41 nM, which is 3.5-fold lower (more potent) than JWH-210 (Ki = 1.43 nM) and 4.5-fold lower than MAM-2201 (Ki = 1.86 nM) [1]. This affinity advantage allows for the use of lower radioligand or tracer concentrations, reducing non-specific binding background and improving signal-to-noise ratios in saturation and competition binding assays. The nearly balanced CB1/CB2 selectivity (ratio = 1.08) also simplifies data interpretation when both receptor subtypes are present in the same tissue preparation, as opposed to the CB2-preferring MAM-2201 (ratio = 3.15) or CB1-preferring AM-2201 (ratio = 0.38) [1].

In Vivo Behavioral Pharmacology Studies in Rodent Models Requiring THC-Like Discriminative Stimulus Effects with Exceptional Potency

For rodent drug discrimination studies employing Δ9-THC as the training drug, EAM-2201 is the most potent synthetic cannabinoid substitute currently characterized, with an ED50 of 0.04 μmol/kg—approximately 124-fold more potent than Δ9-THC (ED50 = 4.96 μmol/kg) and 8.3-fold more potent than JWH-210 (ED50 = 0.33 μmol/kg) [1]. This extraordinary potency allows researchers to investigate cannabinoid-mediated interoceptive effects at doses that minimize injection volume, reduce vehicle-related confounds, and potentially avoid non-specific locomotor suppression. The well-characterized dose–response curve and the significant correlation with CB1 binding affinity (r² reported as significant in the source study) make EAM-2201 a quantitatively predictable tool for cannabinoid receptor-mediated behavioral pharmacology [1].

In Vitro Drug–Drug Interaction (DDI) Studies Focusing on Time-Dependent CYP2C8 and UGT1A3 Inhibition as a Model Perpetrator Compound

For laboratories conducting hepatic drug–drug interaction risk assessments, EAM-2201 serves as a well-characterized model perpetrator of time-dependent CYP inhibition, particularly at CYP2C8 (Ki = 0.54 μM, kinact = 0.0633 min⁻¹) and UGT1A3 (competitive Ki = 2.4 μM) [1]. Its CYP2C8 inhibitory potency is 4-fold greater than that of AM-2201 (Ki = 2.1 μM) reported under comparable experimental conditions , making EAM-2201 a more stringent positive control for validating CYP2C8 inhibition screening protocols. The compound's clean inhibition profile against CYP1A2, 2A6, 2B6, 2D6, and most UGT isoforms at concentrations up to 50 μM further supports its utility as a selective multi-enzyme inhibitor probe in cocktail substrate assays, where broad-spectrum CYP suppression would confound isoform-specific inhibition assignments [1].

Forensic Toxicology Method Development and Validation Using a Comprehensive 37-Metabolite Reference Library for LC-HRMS Screening

Forensic and clinical toxicology laboratories developing targeted or non-targeted high-resolution mass spectrometry (HRMS) screening methods for synthetic cannabinoid exposure can utilize EAM-2201's 37 characterized phase I metabolites as a validation set [1]. The oxidative defluorination pathway (metabolites M16–M21) is a distinctive metabolic signature of the 5-fluoropentyl side chain, providing confirmatory evidence that is not available when using non-fluorinated analogs such as JWH-210. The broad CYP isoform involvement (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2J2, 3A4, 3A5) also makes EAM-2201 a representative substrate for testing the metabolic competency of different lots of human liver microsomes or hepatocyte preparations [1]. The availability of the metabolite reference library supports the development of multiple reaction monitoring (MRM) transitions and the establishment of retention time indices across chromatographic systems [1].

Quote Request

Request a Quote for (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.